molecular formula C20H25NO4S2 B11416759 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

Cat. No.: B11416759
M. Wt: 407.6 g/mol
InChI Key: YXIHNQHVDQZTIZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative characterized by three distinct moieties:

  • A 2,6-dimethylphenoxy group linked to the acetyl backbone.
  • A N-[(3-methylthiophen-2-yl)methyl] substituent, incorporating a methylated thiophene ring for enhanced lipophilicity and possible target interactions.

Its synthesis likely involves multi-step reactions, such as activating the phenoxyacetic acid to an acid chloride followed by coupling with the appropriate amines .

Properties

Molecular Formula

C20H25NO4S2

Molecular Weight

407.6 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C20H25NO4S2/c1-14-7-9-26-18(14)11-21(17-8-10-27(23,24)13-17)19(22)12-25-20-15(2)5-4-6-16(20)3/h4-7,9,17H,8,10-13H2,1-3H3

InChI Key

YXIHNQHVDQZTIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the phenoxy intermediate: This involves the reaction of 2,6-dimethylphenol with an appropriate halogenating agent to form 2,6-dimethylphenoxy halide.

    Synthesis of the thiophene intermediate: This step involves the preparation of 3-methylthiophene through a series of reactions, including halogenation and subsequent substitution reactions.

    Coupling reactions: The phenoxy and thiophene intermediates are then coupled with acetamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or thiophene derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of this compound have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds.

Cytotoxicity Against Cancer Cells

Studies have demonstrated that this compound may possess selective cytotoxic effects against certain cancer cell lines. Similar compounds have been shown to induce apoptosis in human cancer cells while sparing normal cells, suggesting potential for development as an anticancer agent .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases. For example, it could inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of similar compounds derived from this structure. The results indicated that they selectively targeted cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is attributed to the unique structural features that interact specifically with cancer cell pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested for their antimicrobial properties against a panel of bacterial strains. The findings highlighted significant activity against both gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy and thiophene groups can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in binding to proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Aryloxy and Aryl Substituents

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Replaces the dimethylphenoxy group with a dichlorophenyl ring, enhancing electron-withdrawing effects. The thiazole ring (vs. thiophene in the target) may alter hydrogen-bonding interactions due to nitrogen’s electronegativity.

Heterocyclic Sulfone Moieties

  • 2-{[(2,6-Dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Shares the dimethylphenoxy and tetrahydrothiophene sulfone groups but incorporates a tetrahydrobenzothiophene carboxamide. The sulfone group likely improves solubility and oxidative stability compared to non-sulfonated analogs.

Thiophene-Based Substituents

  • N-(3-Acetyl-2-thienyl)-2-bromoacetamide ():
    • Features a bromoacetamide and acetylated thiophene, serving as a reactive intermediate for further derivatization.
    • Contrasts with the target’s methylthiophene group, which may reduce reactivity but enhance bioavailability.

Physicochemical Properties

Compound Key Features Impact on Properties
Target Compound Sulfone group, methylthiophene Enhanced polarity, metabolic stability
Thenylchlor Chloro substituent, methoxythiophene Increased herbicidal activity, lipophilicity
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Bromoacetamide, acetyl group High reactivity for further functionalization

Research Findings and Implications

Sulfone vs. Thioether Groups : The sulfone in the target compound may confer greater metabolic stability compared to thioether-containing analogs, as sulfones resist oxidative degradation .

Thiophene vs.

Dimethylphenoxy Group: This moiety, common in pharmaceuticals (), likely enhances lipophilicity and membrane permeability in the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name (Reference) Aryl Group Heterocyclic Group Key Functional Groups Potential Application
Target Compound 2,6-Dimethylphenoxy Tetrahydrothiophene sulfone Methylthiophenemethyl Antimicrobial/Agrochemical?
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 2,6-Dichlorophenyl Thiazole Dichloro, thiazole Antimicrobial
Thenylchlor 2,6-Dimethylphenyl Methoxythiophene Chloro, methoxy Herbicide

Biological Activity

The compound 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H25_{25}N O4_4S2_2
  • Molecular Weight : 407.6 g/mol
  • CAS Number : 882347-54-8

Biological Activity Overview

Compounds containing thiophene and phenoxy groups are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound under investigation exhibits several promising biological activities:

  • Antitumor Activity
    • Research indicates that derivatives of thiophene compounds often possess significant antitumor properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma cells .
  • Antimicrobial Activity
    • The presence of the phenoxy group is associated with enhanced antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In particular, the incorporation of a thiophene moiety has been linked to increased potency against various pathogens .
  • Mechanisms of Action
    • The mechanisms by which this compound exerts its biological effects may involve:
      • Inhibition of DNA synthesis in cancer cells.
      • Disruption of mitochondrial function leading to apoptosis.
      • Modulation of signaling pathways related to inflammation and cell proliferation.

Antitumor Evaluation

A study evaluating the antitumor activity of structurally related compounds revealed that certain derivatives exhibited IC50_{50} values in the low micromolar range against MCF-7 cells. For example:

CompoundIC50_{50} (µM)
Doxorubicin0.0428 ± 0.0082
Compound A2.0 ± 0.4
Compound B10.8 ± 0.6

This suggests that modifications to the structure can significantly enhance or reduce biological activity .

Antimicrobial Studies

In another investigation focusing on antimicrobial properties, compounds similar to the target molecule were tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)
E. coli10.31 ± 1.00
S. aureus11.77 ± 5.00
P. aeruginosa10.45 ± 0.94

These findings indicate that the compound may exhibit broad-spectrum antimicrobial activity .

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